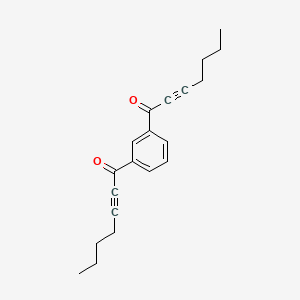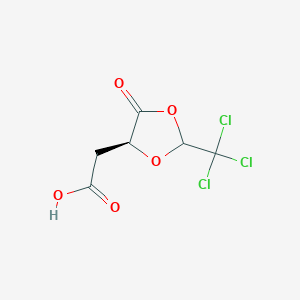
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- is a chemical compound with the molecular formula C6H5Cl3O5 It is characterized by the presence of a dioxolane ring, an acetic acid moiety, and a trichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxolane derivative with a trichloromethyl-containing reagent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (2R,4R)-: A stereoisomer with different spatial arrangement of atoms.
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4R)-: Another stereoisomer with distinct properties.
Uniqueness
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the trichloromethyl group also imparts distinct chemical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
196512-77-3 |
|---|---|
Molekularformel |
C6H5Cl3O5 |
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
2-[(4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C6H5Cl3O5/c7-6(8,9)5-13-2(1-3(10)11)4(12)14-5/h2,5H,1H2,(H,10,11)/t2-,5?/m0/s1 |
InChI-Schlüssel |
IVSTXFYJHXMXFM-SZSCBOSDSA-N |
Isomerische SMILES |
C([C@H]1C(=O)OC(O1)C(Cl)(Cl)Cl)C(=O)O |
Kanonische SMILES |
C(C1C(=O)OC(O1)C(Cl)(Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


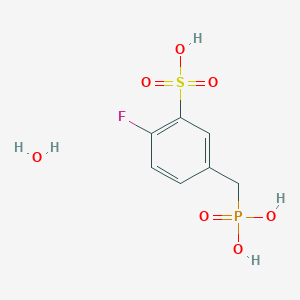
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
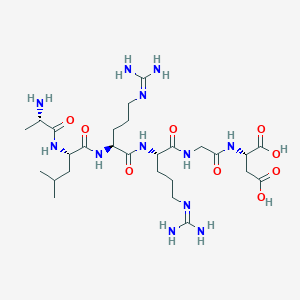
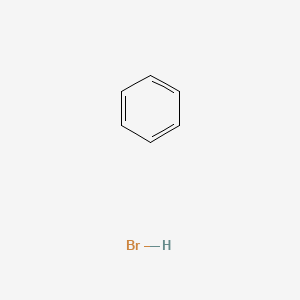
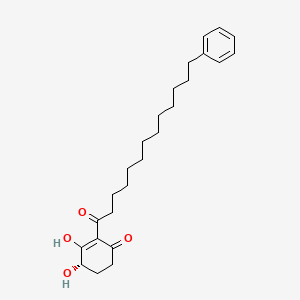
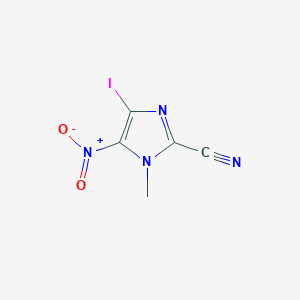
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
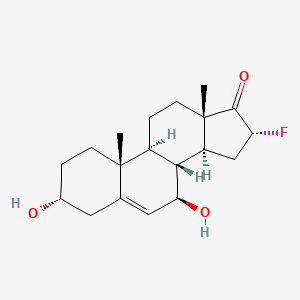
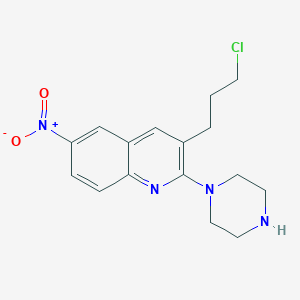
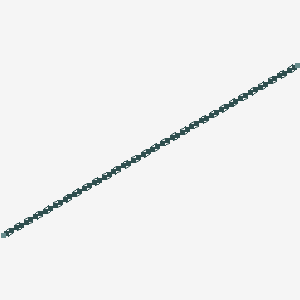
![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)
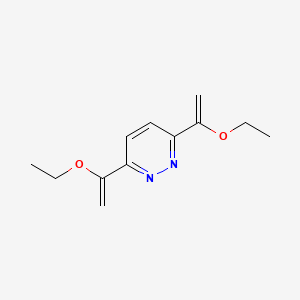
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
